5-Ethylthio-3-hydroxy-1,2,4-thiadiazole

Description

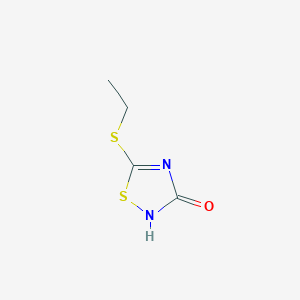

5-Ethylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 5 and a hydroxyl (-OH) group at position 2. This compound is notable for its role as a precursor in synthesizing pesticidal agents, particularly phosphorus acid esters used in pest control applications . Its structure imparts unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its reactivity and biological activity.

Properties

CAS No. |

56409-44-0 |

|---|---|

Molecular Formula |

C4H6N2OS2 |

Molecular Weight |

162.2 g/mol |

IUPAC Name |

5-ethylsulfanyl-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C4H6N2OS2/c1-2-8-4-5-3(7)6-9-4/h2H2,1H3,(H,6,7) |

InChI Key |

BBAGRZXUUFLZGT-UHFFFAOYSA-N |

SMILES |

CCSC1=NC(=O)NS1 |

Canonical SMILES |

CCSC1=NC(=O)NS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,2,4-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering chemical behavior and applications. Below is a detailed comparison of 5-Ethylthio-3-hydroxy-1,2,4-thiadiazole with key analogs:

Substituent-Driven Functional Differences

5-Ethoxy-3-trichloromethyl-1,2,4-thiadiazole

- Substituents : Ethoxy (-O-C₂H₅) at position 5; trichloromethyl (-CCl₃) at position 3.

- Properties: The electron-withdrawing trichloromethyl group enhances electrophilic reactivity, making this compound a potent fungicide and herbicide. The ethoxy group improves solubility in non-polar matrices.

- Applications : Used in agricultural formulations for broad-spectrum pest control .

5-Chloro-3-ethyl-1,2,4-thiadiazole

- Substituents : Chloro (-Cl) at position 5; ethyl (-C₂H₅) at position 3.

- Properties : Chlorination increases oxidative stability but introduces toxicity concerns. The ethyl group enhances lipophilicity, favoring membrane penetration.

- Applications : Primarily employed in industrial biocides; requires stringent handling due to respiratory and dermal hazards .

5-Methyl-/5-n-Propyl-/5-iso-Propyl-3-hydroxy-1,2,4-thiadiazole

- Substituents : Methyl (-CH₃), n-propyl (-CH₂CH₂CH₃), or iso-propyl (-CH(CH₃)₂) at position 5; hydroxyl (-OH) at position 3.

- Properties :

- Alkyl Chain Length : Longer chains (e.g., n-propyl) increase lipophilicity, enhancing pesticidal activity but reducing aqueous solubility.

- Branching : Iso-propyl groups introduce steric hindrance, slowing metabolic degradation.

- Applications: Intermediate in organophosphorus pesticide synthesis; branching improves residual activity in field conditions .

2-Amino-5-ethyl-1,3,4-thiadiazole (AETD)

- Substituents: Amino (-NH₂) at position 2; ethyl (-C₂H₅) at position 4.

- Properties: The amino group enables hydrogen bonding, increasing corrosion inhibition efficiency. The ethyl substitution balances hydrophobicity.

- Applications : Corrosion inhibitor for brass and copper alloys in aqueous and gaseous phases .

5-Ethynyl-3-methyl-1,2,4-thiadiazole

- Substituents : Ethynyl (-C≡CH) at position 5; methyl (-CH₃) at position 3.

- Properties : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. Methyl substitution simplifies synthetic modification.

- Applications : Building block for functionalized polymers and bioactive molecules .

Structural and Crystallographic Insights

- Planarity and Hydrogen Bonding : The 1,2,4-thiadiazole ring is planar, with bond lengths (e.g., N–C vs. C–N) reflecting resonance stabilization. In this compound, the hydroxyl group participates in intermolecular hydrogen bonds (e.g., N–H⋯S), forming dimeric structures that stabilize crystalline phases .

- Synthetic Routes: Target Compound: Synthesized via thiocarbazinate intermediates under alkaline conditions, yielding ~51% after recrystallization . Analog Synthesis: Variants like 5-amino-3-phenyl-1,2,4-thiadiazole are prepared via cyclization of thiourea derivatives, highlighting the role of aromatic substituents in stabilizing reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.